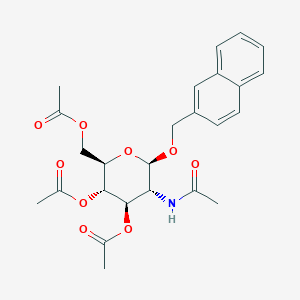

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

説明

“2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside” is a compound that is extensively employed in the biomedical sector, showcasing an extraordinary efficacy against specific bacterial strains .

Synthesis Analysis

While there is limited information available on the synthesis of this specific compound, related compounds have been synthesized through processes such as the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group .Molecular Structure Analysis

The molecular formula of this compound is C25H29NO9 and it has a molecular weight of 487.5 . The IUPAC name is [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(naphthalen-2-ylmethoxy)oxan-2-yl]methyl acetate .科学的研究の応用

Application in Antitubercular and Antibacterial Activities

Scientific Field

Summary of the Application

This compound has been synthesized and tested for its antitubercular and antibacterial activities .

Methods of Application

The compound was synthesized through a series of chemical reactions, including phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group .

Results or Outcomes

The synthesized compound showed promising results in inhibiting the growth of certain bacteria, indicating its potential as an antibacterial agent .

Application in Modulating Post-Translational Glycosylation of Cells

Scientific Field

Summary of the Application

Fluorinated analogs of this compound have been found useful for modulating post-translational glycosylation of cells .

Methods of Application

The compound is used to inhibit cell migration, proliferation, or differentiation by contacting a cell with a fluorinated N-acetylglucosamine .

Results or Outcomes

The application of this compound resulted in the inhibition of cell migration, proliferation, or differentiation .

Application in Cancer Research

Scientific Field

Summary of the Application

This compound exhibits potential as an antineoplastic agent and has shown inhibitory effects on tumor growth .

Methods of Application

The compound is used in cancer research and drug development, specifically targeting malignancies related to the glucosamine pathway .

Results or Outcomes

The compound has shown promising results in inhibiting tumor growth, indicating its potential as an antineoplastic agent .

Application in Biomedicine

Scientific Field

Summary of the Application

This compound is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs .

Methods of Application

The compound is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

Results or Outcomes

The application of this compound has led to the development of novel pharmaceuticals that have shown promise in treating various diseases .

Application in Agrochemicals and Material Science

Scientific Field

Agrochemicals and Material Science

Summary of the Application

This compound has versatile potential in the realms of pharmaceuticals, agrochemicals, and material science .

Methods of Application

The unique chemical properties of this compound are leveraged to unlock new possibilities in these fields .

Results or Outcomes

The application of this compound has led to advancements in the fields of pharmaceuticals, agrochemicals, and material science .

Application in Studying Bacterial Infections

Scientific Field

Summary of the Application

This compound is widely recognized in the biomedical field, serving as an indispensable tool for studying intricate bacterial infections .

Methods of Application

The compound is used in research to study the mechanisms of bacterial infections .

Results or Outcomes

The application of this compound has provided valuable insights into the mechanisms of bacterial infections .

Application in Various Industries

Scientific Field

Pharmaceuticals, Agrochemicals, and Material Science

Summary of the Application

The diverse applications of this compound span a wide range of industries, each benefiting from its distinct chemical properties and structural complexity .

特性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(naphthalen-2-ylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO9/c1-14(27)26-22-24(34-17(4)30)23(33-16(3)29)21(13-31-15(2)28)35-25(22)32-12-18-9-10-19-7-5-6-8-20(19)11-18/h5-11,21-25H,12-13H2,1-4H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDNOJRGVAVGOC-FXEFVXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617855 | |

| Record name | (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

CAS RN |

190181-66-9 | |

| Record name | β-D-Glucopyranoside, 2-naphthalenylmethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190181-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)